N'-(3-bromophenyl)cyclohexanecarboximidamide

Description

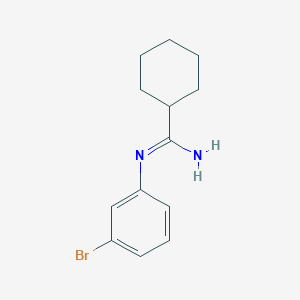

N'-(3-Bromophenyl)cyclohexanecarboximidamide is a halogenated carboximidamide derivative characterized by a cyclohexane core substituted with a carboximidamide group and a 3-bromophenyl ring.

Properties

Molecular Formula |

C13H17BrN2 |

|---|---|

Molecular Weight |

281.19 g/mol |

IUPAC Name |

N'-(3-bromophenyl)cyclohexanecarboximidamide |

InChI |

InChI=1S/C13H17BrN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,15,16) |

InChI Key |

LDIWIHHRIXZHOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=NC2=CC(=CC=C2)Br)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: N'-(3-bromophenyl)cyclohexanecarboximidamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation. Industry: The compound is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which N'-(3-bromophenyl)cyclohexanecarboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between N'-(3-bromophenyl)cyclohexanecarboximidamide and its analogs:

*Estimated properties based on structural analogs.

Key Differences and Implications

Halogen Effects: Bromine in the target compound and 4OD increases molecular weight and lipophilicity compared to chlorine (246.69 g/mol ) or trifluoromethyl (280.25 g/mol ). This enhances membrane permeability but may reduce aqueous solubility.

Core Structure :

- Cyclohexane vs. Benzene: The cyclohexane core (target compound) allows chair conformations, enabling favorable van der Waals interactions in hydrophobic environments. Benzene-based analogs (4OD, 4OB) prioritize planar aromatic stacking.

- Cyclopropene in introduces ring strain, increasing reactivity but reducing stability compared to cyclohexane.

Functional Groups :

Biological Activity

N'-(3-bromophenyl)cyclohexanecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrN2 |

| Molecular Weight | 281.19 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C13H17BrN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,15,16) |

| Canonical SMILES | C1CCC(CC1)C(=NC2=CC(=CC=C2)Br)N |

The synthesis of this compound typically involves the bromination of phenylcyclohexanecarboximidamide using bromine in the presence of a catalyst. The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes or receptors in biological pathways. This interaction can lead to enzyme inhibition or modulation of receptor activity, impacting various physiological processes.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain proteases and kinases, which are crucial in various disease pathways including cancer and inflammation.

Receptor Binding

The compound also shows promise in binding to specific receptors involved in neurotransmission and cellular signaling. This characteristic suggests potential applications in treating neurological disorders or modulating immune responses.

Case Studies and Research Findings

- Cancer Research : A study explored the compound's effects on cancer cell lines, demonstrating that it inhibits cell proliferation through apoptosis induction. The mechanism was linked to the modulation of signaling pathways associated with cell survival.

- Anti-inflammatory Effects : Another research project investigated the anti-inflammatory properties of this compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Antibacterial Activity : Preliminary studies have shown that this compound may possess antibacterial properties against certain strains resistant to conventional antibiotics. It acts synergistically with β-lactam antibiotics, enhancing their efficacy against metallo-β-lactamase producing bacteria .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-(2-bromophenyl)cyclohexanecarboximidamide | Moderate enzyme inhibition | Different bromine position |

| N-(3-chlorophenyl)cyclohexanecarboximidamide | Lower receptor affinity | Chlorine instead of bromine |

| N-(3-bromophenyl)benzamide | Limited receptor binding | Different carboximidamide moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.